molecular formula C19H23NO6 B11211894 Diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11211894
M. Wt: 361.4 g/mol
InChI Key: BAJNXFZYSNHWDF-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is significant in various chemical and biological applications. Its structure includes a dihydropyridine ring substituted with ethyl, hydroxy, methoxy, and carboxylate groups, contributing to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting carboxylates to alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylates, while reduction can produce dihydropyridine alcohols.

Scientific Research Applications

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in cardiovascular and neuroprotective therapies.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, in medicinal applications, it may inhibit certain enzymes or activate receptors, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine
  • 4-(4-Hydroxy-3-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

Uniqueness

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, hydroxy, methoxy, and carboxylate groups differentiates it from other dihydropyridine derivatives, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H23NO6/c1-5-25-18(22)13-10-20(3)11-14(19(23)26-6-2)17(13)12-7-8-15(21)16(9-12)24-4/h7-11,17,21H,5-6H2,1-4H3

InChI Key

BAJNXFZYSNHWDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)C

Origin of Product

United States

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